Bicyclo[2.2.1]heptan-2-amine hydrochloride

Catalog No.
S666466
CAS No.
65481-69-8
M.F
C7H14ClN
M. Wt
147.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.1]heptan-2-amine hydrochloride

CAS Number

65481-69-8

Product Name

Bicyclo[2.2.1]heptan-2-amine hydrochloride

IUPAC Name

bicyclo[2.2.1]heptan-2-amine;hydrochloride

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

InChI

InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H

InChI Key

IZZMPZQAQTXAHW-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2N.Cl

Canonical SMILES

C1CC2CC1CC2N.Cl

Synthesis and Characterization:

Bicyclo[2.2.1]heptan-2-amine hydrochloride, also known as exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride, is a chemical compound synthesized through various documented methods. Research articles detail its preparation using reductive amination, ring-opening reactions, and other synthetic approaches.

Potential Applications:

Research suggests that Bicyclo[2.2.1]heptan-2-amine hydrochloride may hold potential in various scientific fields, although much of this research is still in the pre-clinical or early stages. Here are some potential applications being explored:

  • Medicinal Chemistry: Studies have investigated its potential as a precursor for the synthesis of novel drug candidates, particularly in areas like central nervous system disorders and pain management.
  • Material Science: Research has explored its use as a building block for the development of new materials with unique properties, such as polymers and liquid crystals.

Bicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic amine compound characterized by its unique structure, which consists of a bicyclo[2.2.1] framework with an amine functional group at the second carbon position. Its molecular formula is C7H14ClNC_7H_{14}ClN and it has a molecular weight of approximately 147.65 g/mol. The compound is typically encountered in its hydrochloride form, which enhances its solubility and stability in various applications.

  • Oxidation: This compound can be oxidized to form bicyclo[2.2.1]heptan-2-one using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction to yield various amine derivatives depending on the reducing agent employed, such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The amine group can engage in nucleophilic substitution reactions, leading to the formation of substituted derivatives of bicyclo[2.2.1]heptan-2-amine.

Bicyclo[2.2.1]heptan-2-amine hydrochloride exhibits significant biological activity, primarily as an antagonist of the CXC chemokine receptor 2 (CXCR2). This receptor is involved in inflammatory responses and cancer metastasis. The antagonistic action on CXCR2 suggests potential therapeutic applications in treating metastatic cancer by inhibiting cell migration and proliferation associated with tumor progression .

Mechanism of Action

The compound interacts with CXCR2, influencing various biochemical pathways related to inflammation and tumor growth. Its pharmacokinetics indicate high stability in simulated physiological conditions, which is advantageous for oral bioavailability and therapeutic efficacy.

Several synthesis methods for bicyclo[2.2.1]heptan-2-amine hydrochloride have been developed:

  • Reduction of Bicyclo[2.2.1]heptan-2-one: Utilizing reducing agents like lithium aluminum hydride or sodium borohydride to convert the ketone into the corresponding amine.
  • Amination of Bicyclo[2.2.1]heptane Derivatives: Conducting reactions under high-pressure conditions with ammonia or primary/secondary amines.
  • Catalytic Hydrogenation: In industrial settings, this method often involves the hydrogenation of bicyclo[2.2.1]heptane derivatives in the presence of metal catalysts like palladium on carbon under controlled conditions .

Bicyclo[2.2.1]heptan-2-amine hydrochloride finds applications across various fields:

  • Pharmaceuticals: Its role as a CXCR2 antagonist positions it as a candidate for developing anti-inflammatory and anti-cancer therapies.
  • Organic Synthesis: It is utilized in synthesizing complex organic molecules, including tricarbonyliron complexes, showcasing its utility in advanced organic chemistry.

Research indicates that bicyclo[2.2.1]heptan-2-amine hydrochloride interacts with various biomolecules, particularly chemokine receptors like CXCR1 and CXCR2, affecting cellular signaling pathways related to inflammation and cancer progression . These interactions are crucial for understanding its potential therapeutic effects.

Bicyclo[2.2.1]heptan-2-amine hydrochloride has several analogs that share structural similarities but differ in chemical properties and biological activities:

Compound NameStructure TypeUnique Features
Bicyclo[2.2.1]heptaneParent hydrocarbonLacks functional groups; serves as a structural base
Bicyclo[2.2.1]heptan-2-oneKetone derivativePresence of a carbonyl group alters reactivity
NorborneneBicyclic compound with a double bondContains a double bond; used in polymer chemistry

Uniqueness

The uniqueness of bicyclo[2.2.1]heptan-2-amine hydrochloride lies in its rigid bicyclic structure combined with an amine group, which provides distinct chemical reactivity and biological properties compared to its analogs. Its potential as a therapeutic agent targeting specific receptors further distinguishes it from other similar compounds, making it a valuable subject for ongoing research and development in medicinal chemistry .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

39245-79-9
14370-45-7

Dates

Modify: 2023-08-15

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